molecular formula C22H25Cl2N3O4 B14179488 methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate

methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate

Cat. No.: B14179488
M. Wt: 466.4 g/mol
InChI Key: QSFWXZFUSUIIFC-UHFFFAOYSA-N
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Description

Methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a complex organic compound that features a cyclohexyl ring, a pyrimidine moiety, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrimidine ring: Starting from a suitable precursor, such as a chlorinated pyrimidine derivative, the pyrimidine ring can be synthesized through cyclization reactions.

    Attachment of the hydroxyethyl group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.

    Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through hydrogenation of an aromatic precursor.

    Coupling of the pyrimidine and cyclohexyl rings: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form a dihydropyrimidine derivative.

    Substitution: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar compounds include:

    Methyl 2-((1r,4r)-4-(4-(4,6-dichloropyrimidin-5-yl)phenyl)cyclohexyl)acetate: Lacks the hydroxyethyl group.

    Methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-methylpyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate: Contains a methyl group instead of a hydroxyethyl group.

These comparisons highlight the unique structural features and potential functional implications of methyl 2-((1r,4r)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate.

Properties

Molecular Formula

C22H25Cl2N3O4

Molecular Weight

466.4 g/mol

IUPAC Name

methyl 2-[4-[4-[(4,6-dichloropyrimidine-5-carbonyl)-(2-hydroxyethyl)amino]phenyl]cyclohexyl]acetate

InChI

InChI=1S/C22H25Cl2N3O4/c1-31-18(29)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)27(10-11-28)22(30)19-20(23)25-13-26-21(19)24/h6-9,13-15,28H,2-5,10-12H2,1H3

InChI Key

QSFWXZFUSUIIFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)N(CCO)C(=O)C3=C(N=CN=C3Cl)Cl

Origin of Product

United States

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